
2,3,4-Tri-O-acetyl-1,6-anhydromannopyranose
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,4-Tri-O-acetyl-1,6-anhydromannopyranose, also known as Ac 3,4-AnMan, is a chemical compound that belongs to the class of carbohydrates. It is a derivative of mannose and is widely used in scientific research for its various applications.
Scientific Research Applications
2,3,4-Tri-O-acetyl-1,6-anhydromannopyranose 3,4-AnMan has various applications in scientific research. It is used as a substrate for enzymes such as glycosidases and glycosyltransferases. It is also used as a precursor for the synthesis of other carbohydrates such as oligosaccharides and glycosides. 2,3,4-Tri-O-acetyl-1,6-anhydromannopyranose 3,4-AnMan is also used in the synthesis of glycoconjugates, which are important in various biological processes such as cell signaling and immune response.
Mechanism Of Action
2,3,4-Tri-O-acetyl-1,6-anhydromannopyranose 3,4-AnMan acts as a substrate for enzymes such as glycosidases and glycosyltransferases. These enzymes catalyze the hydrolysis or transfer of sugar moieties from 2,3,4-Tri-O-acetyl-1,6-anhydromannopyranose 3,4-AnMan to other molecules. This leads to the formation of glycoconjugates, which play important roles in various biological processes.
Biochemical And Physiological Effects
2,3,4-Tri-O-acetyl-1,6-anhydromannopyranose 3,4-AnMan has various biochemical and physiological effects. It is involved in the synthesis of glycoconjugates, which are important in various biological processes such as cell signaling and immune response. 2,3,4-Tri-O-acetyl-1,6-anhydromannopyranose 3,4-AnMan has also been shown to have anti-inflammatory and anti-tumor properties.
Advantages And Limitations For Lab Experiments
One of the advantages of using 2,3,4-Tri-O-acetyl-1,6-anhydromannopyranose 3,4-AnMan in lab experiments is its availability. It is relatively easy to synthesize and is commercially available. Another advantage is its stability, which makes it suitable for long-term storage. However, one limitation of using 2,3,4-Tri-O-acetyl-1,6-anhydromannopyranose 3,4-AnMan is its high cost compared to other carbohydrates.
Future Directions
There are several future directions for the research on 2,3,4-Tri-O-acetyl-1,6-anhydromannopyranose 3,4-AnMan. One direction is the synthesis of new derivatives of 2,3,4-Tri-O-acetyl-1,6-anhydromannopyranose 3,4-AnMan with improved properties such as increased stability or enhanced biological activity. Another direction is the investigation of the role of 2,3,4-Tri-O-acetyl-1,6-anhydromannopyranose 3,4-AnMan in various biological processes such as cell signaling and immune response. Finally, the development of new methods for the synthesis of 2,3,4-Tri-O-acetyl-1,6-anhydromannopyranose 3,4-AnMan and its derivatives is also an important future direction.
Conclusion:
In conclusion, 2,3,4-Tri-O-acetyl-1,6-anhydromannopyranose 3,4-AnMan is a carbohydrate derivative that has various applications in scientific research. It is used as a substrate for enzymes, a precursor for the synthesis of other carbohydrates, and in the synthesis of glycoconjugates. 2,3,4-Tri-O-acetyl-1,6-anhydromannopyranose 3,4-AnMan has various biochemical and physiological effects and has been shown to have anti-inflammatory and anti-tumor properties. Although there are some limitations to its use in lab experiments, there are several future directions for the research on 2,3,4-Tri-O-acetyl-1,6-anhydromannopyranose 3,4-AnMan.
Synthesis Methods
The synthesis of 2,3,4-Tri-O-acetyl-1,6-anhydromannopyranose 3,4-AnMan involves the acetylation of mannose using acetic anhydride. The reaction takes place in the presence of a catalyst such as sulfuric acid or pyridine. The product obtained is then purified using various techniques such as column chromatography or recrystallization.
properties
CAS RN |
13242-48-3 |
|---|---|
Product Name |
2,3,4-Tri-O-acetyl-1,6-anhydromannopyranose |
Molecular Formula |
C7H18ClN |
Molecular Weight |
288.25 g/mol |
IUPAC Name |
[(1S,2R,3S,4S,5S)-3,4-diacetyloxy-6,8-dioxabicyclo[3.2.1]octan-2-yl] acetate |
InChI |
InChI=1S/C12H16O8/c1-5(13)17-9-8-4-16-12(20-8)11(19-7(3)15)10(9)18-6(2)14/h8-12H,4H2,1-3H3/t8-,9+,10-,11-,12-/m0/s1 |
InChI Key |
BAKQMOSGYGQJOJ-OSUNSFLBSA-N |
Isomeric SMILES |
CC(=O)O[C@@H]1[C@@H]2CO[C@@H](O2)[C@H]([C@H]1OC(=O)C)OC(=O)C |
SMILES |
CC(=O)OC1C2COC(O2)C(C1OC(=O)C)OC(=O)C |
Canonical SMILES |
CC(=O)OC1C2COC(O2)C(C1OC(=O)C)OC(=O)C |
synonyms |
2,3,4-tri-O-acetyl-1,6-anhydro-D-mannopyranose 2,3,4-tri-O-acetyl-1,6-anhydromannopyranose 2,3,4-triAc-AHMan |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[1-(Dimethylamino)ethylidene]-1,4-cyclopentadiene-1-carboxylic acid methyl ester](/img/structure/B227896.png)
![2-{3-Acetyl-5-[2-(acetyloxy)-5-bromophenyl]-2,3-dihydro-1,3,4-oxadiazol-2-yl}-4-chlorophenyl acetate](/img/structure/B227897.png)
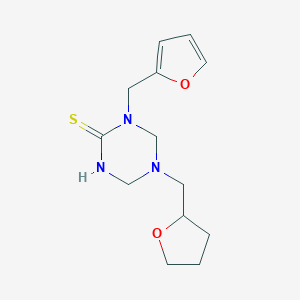
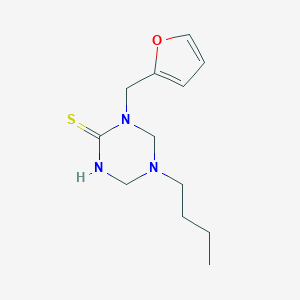
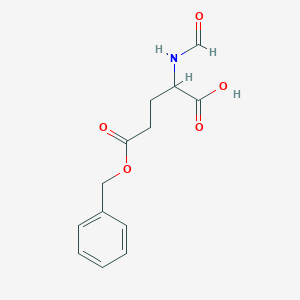
![Methyl 2-[(chloroacetyl)amino]-3-{4-[(2,6-dichlorobenzyl)oxy]phenyl}propanoate](/img/structure/B227909.png)
![4-{[7-methoxy-2-(1-piperidinyl)-3-quinolinyl]methylene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B227915.png)
![1-benzyl-3-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B227917.png)
![4-(4-bromobenzoyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-5-(2-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B227919.png)
![ethyl 4-(3-methyl-4-(2-nitrophenyl)-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate](/img/structure/B227923.png)
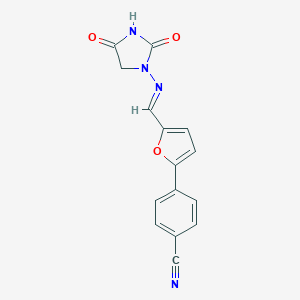
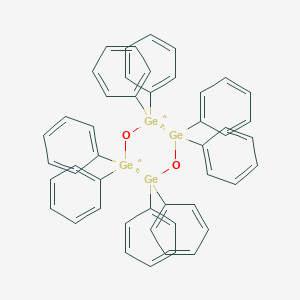
![3-[(3-Butyl-2,4-dioxo-1,3-thiazolidin-5-yl)amino]benzoic acid](/img/structure/B227934.png)
